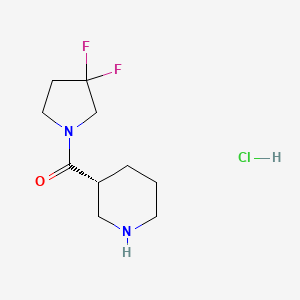
8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine is an organic compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine typically involves the following steps:
Starting Material: The synthesis often begins with a substituted phenol, such as 4-ethylphenol.
Cyclization: The phenol undergoes cyclization with an appropriate reagent, such as ethyl acetoacetate, in the presence of a base like sodium ethoxide to form the benzopyran ring.
Reduction: The resulting benzopyranone is then reduced using a reducing agent like sodium borohydride to yield the dihydrobenzopyran.
Amination: Finally, the dihydrobenzopyran is subjected to amination using reagents like ammonia or an amine source under suitable conditions to introduce the amine group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the cyclization and reduction steps, and automated systems for the amination process to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further reduce the compound to more saturated derivatives using agents like lithium aluminum hydride.
Substitution: The amine group allows for various substitution reactions, such as acylation or alkylation, using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated amines.
Substitution: N-substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential pharmacological properties. Benzopyrans are known for their antioxidant, anti-inflammatory, and anticancer activities. Research is ongoing to explore the specific biological activities of this compound and its derivatives.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic applications. These include their use as anti-inflammatory agents, antioxidants, and potential anticancer drugs. The amine group in the compound allows for further modifications to enhance its biological activity and selectivity.
Industry
Industrially, this compound can be used in the synthesis of dyes, polymers, and other materials. Its unique structural features make it a valuable intermediate in the production of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with targets involved in oxidative stress, inflammation, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-ethyl-2H-1-benzopyran-2-one: Similar structure but lacks the amine group.
3,4-dihydro-2H-1-benzopyran-4-amine: Similar structure but lacks the ethyl group.
8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine is unique due to the presence of both the ethyl group and the amine group, which can significantly influence its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
8-ethyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C11H15NO/c1-2-8-4-3-5-9-10(12)6-7-13-11(8)9/h3-5,10H,2,6-7,12H2,1H3 |
Clé InChI |
NRBGQXPNOFAEMV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=CC=C1)C(CCO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6R,7R)-7-(4-Hydroxyisoxazole-3-carboxamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B12083596.png)





![Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-, sodium salt (1:1)](/img/structure/B12083638.png)
![3-[4-cyclopentyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B12083641.png)
![O-[2-(4-fluoro-3-methylphenyl)ethyl]hydroxylamine](/img/structure/B12083652.png)
![Hydrazine, [1-(2-methylphenyl)ethyl]-](/img/structure/B12083660.png)

![[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methanol](/img/structure/B12083666.png)

